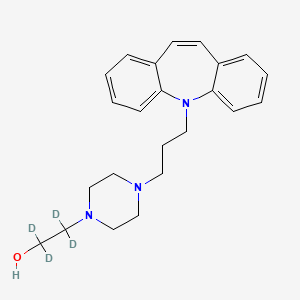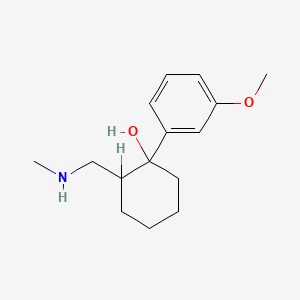
N-Desmethyltramadol
Übersicht
Beschreibung
N-Desmethyltramadol is a metabolite of tramadol, an opioid analgesic . It has the molecular formula C15H23NO2 .
Synthesis Analysis
Tramadol is extensively metabolized in the liver. The primary metabolites, O-desmethyltramadol (M1) and this compound (M2), may be further metabolized to three additional secondary metabolites .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .
Chemical Reactions Analysis
This compound participates in a number of enzymatic reactions. It can be biosynthesized from tramadol through its interaction with the enzymes cytochrome P450 2B6 and cytochrome P450 3A4 .
Physical And Chemical Properties Analysis
This compound has a boiling point of 389.5±22.0 °C at 760 mmHg, a vapour pressure of 0.0±0.9 mmHg at 25°C, and an enthalpy of vaporization of 67.4±3.0 kJ/mol .
Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Spectroscopic Investigations : N-Desmethyltramadol and its derivatives have been studied for their quantum chemical properties and spectroscopic characteristics, indicating potential applications in analytical chemistry and drug design (Arjunan et al., 2014).
Intoxications and Medicinal Use : this compound, as a metabolite of tramadol, has been involved in cases of intoxication, particularly when used in herbal blends like Krypton. This highlights its potent mu-receptor agonist activity and the need for careful monitoring when used medicinally (Kronstrand et al., 2011).
Pharmacogenetics : Studies have explored the impact of genetic polymorphisms on the pharmacokinetics and pharmacodynamics of tramadol and this compound. This research is critical in understanding individual variations in drug metabolism and efficacy (Tzvetkov et al., 2011).
Veterinary Medicine : The metabolite has been evaluated in veterinary medicine, particularly in horses, to understand its analgesic activity and metabolic profile, which is crucial for developing effective pain management strategies in animals (De Leo et al., 2009).
Pharmacokinetic Studies : Research into the pharmacokinetics of tramadol and its metabolites, including this compound, provides insights into the drug's metabolism, efficacy, and safety profile. This information is vital for optimizing dosing regimens in different patient populations (Lehtonen et al., 2010).
Safety and Hazards
Wirkmechanismus
- Although its affinity for μOR is low compared to morphine, it contributes to analgesia .
- Additionally, NDT affects gamma-aminobutyric acid (GABA) receptors and inhibits serotonin (5-HT) and norepinephrine (NE) reuptake .
- It also inhibits the reuptake of monoamines (NE and 5-HT), modulating pain transmission in the central nervous system .
- Tramadol undergoes N-demethylation to form NDT via CYP2B6 and CYP3A4 enzymes .
- NDT is involved in tramadol metabolism pathways .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMQHLSPUAFKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891485 | |
| Record name | 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73806-55-0, 1018989-94-0 | |
| Record name | N-Demethyltramadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1018989-94-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



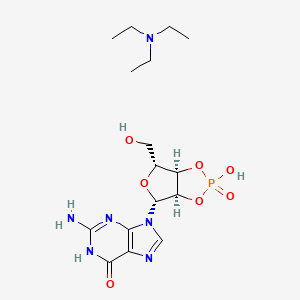
![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)

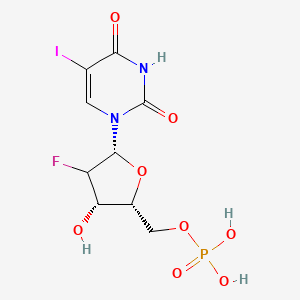
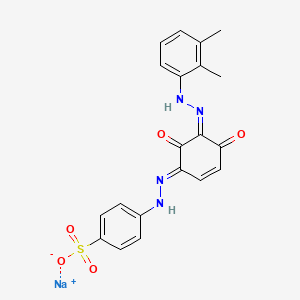
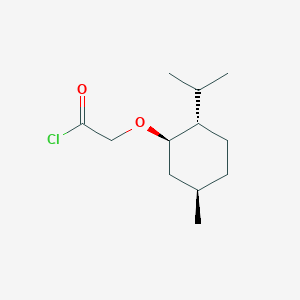
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)
